molecular formula C9H19NO3S B12698928 2-(Cyclohexylamino)-1-propanesulfonic acid CAS No. 90727-27-8

2-(Cyclohexylamino)-1-propanesulfonic acid

Cat. No.: B12698928
CAS No.: 90727-27-8
M. Wt: 221.32 g/mol
InChI Key: ATURTZGYZKPCBN-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-1-propanesulfonic acid is a zwitterionic amphiphilic compound, which consists of a hydrophobic cyclohexyl group, a hydrophilic amino group, and a sulfonic acid group. This compound is commonly used as a buffering agent in various biological and chemical processes due to its ability to maintain a stable pH in the range of 8.6 to 10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-1-propanesulfonic acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexylamine+1,3-Propanesultone2-(Cyclohexylamino)-1-propanesulfonic acid\text{Cyclohexylamine} + \text{1,3-Propanesultone} \rightarrow \text{this compound} Cyclohexylamine+1,3-Propanesultone→2-(Cyclohexylamino)-1-propanesulfonic acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-1-propanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Alkylated amines.

Scientific Research Applications

2-(Cyclohexylamino)-1-propanesulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:

Mechanism of Action

The buffering action of 2-(Cyclohexylamino)-1-propanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in the solution. The molecular targets include enzymes and other proteins that require a specific pH range for optimal activity. The compound interacts with these targets by stabilizing the pH, which is essential for their proper function .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with similar structural features but lacks the sulfonic acid group.

    2-(Cyclohexylamino)ethanesulfonic acid: Another buffering agent with a similar structure but different pH range.

    Taurine: An amino acid derivative with a sulfonic acid group but different biological functions.

Uniqueness

2-(Cyclohexylamino)-1-propanesulfonic acid is unique due to its specific pH range and buffering capacity, making it suitable for applications that require precise pH control. Its amphiphilic nature also allows it to interact with both hydrophobic and hydrophilic molecules, enhancing its versatility in various scientific and industrial applications .

Properties

CAS No.

90727-27-8

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-(cyclohexylamino)propane-1-sulfonic acid

InChI

InChI=1S/C9H19NO3S/c1-8(7-14(11,12)13)10-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3,(H,11,12,13)

InChI Key

ATURTZGYZKPCBN-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)NC1CCCCC1

Origin of Product

United States

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